methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate
Overview
Description
Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate is a complex organic compound with a molecular formula of C28H30N2O6S This compound is characterized by its intricate structure, which includes a benzylsulfanyl group, a phenylmethoxycarbonylamino group, and a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Benzylsulfanyl Intermediate: : The synthesis begins with the preparation of the benzylsulfanyl intermediate. This is achieved by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea. The benzylthiourea is then hydrolyzed to yield benzylsulfanyl.
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Coupling with Amino Acid Derivative: : The benzylsulfanyl intermediate is then coupled with an amino acid derivative, such as N-phenylmethoxycarbonyl-L-alanine, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
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Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate can undergo various chemical reactions, including:
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Oxidation: : The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding thiol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted amides or thiols
Scientific Research Applications
Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
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Biology: : The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
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Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
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Industry: : The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The phenylmethoxycarbonylamino group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoate
- Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate is unique due to its specific combination of functional groups. The presence of the benzylsulfanyl group, phenylmethoxycarbonylamino group, and methylbutanoate moiety provides a distinct set of chemical properties and reactivity. This uniqueness allows for its use in specialized applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-17(2)21(23(28)30-3)26-22(27)20(16-32-15-19-12-8-5-9-13-19)25-24(29)31-14-18-10-6-4-7-11-18/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,29)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPZHPLTZEJGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305102 | |
Record name | Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24215-87-0 | |
Record name | NSC169125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-VALINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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